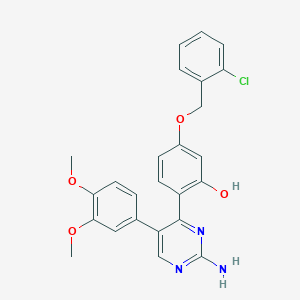

![molecular formula C12H10Cl2N2 B2884013 3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-18-1](/img/structure/B2884013.png)

3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing two nitrogen atoms . They are known for their synthetic versatility and effective biological activities .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the reaction of hydrazine derivatives with active methylene compounds . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis

The molecular structure of pyrazoles is a five-membered aromatic ring with two nitrogen atoms . The structure can be further modified by substituting different groups at various positions on the ring, leading to a wide range of pyrazole derivatives .Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions due to their versatile structure. For example, they can react with acetyl (–CO–CH3) substituent, methoxy (–CO–OCH3), and ethoxy (–CO–OC2H5) ester substituents .Physical And Chemical Properties Analysis

Pyrazoles have diverse physical and chemical properties. For instance, unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70°C .Scientific Research Applications

Synthesis and Molecular Docking Study

A study by Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine entities. These compounds were evaluated for their anticancer activity against a panel of 60 cancer cell lines and showed promising results, with compound 6(d) exhibiting the highest potency. Furthermore, their in vitro antibacterial and antifungal activities were documented, alongside inspiring outcomes from molecular docking studies regarding overcoming microbe resistance to pharmaceutical drugs (Katariya, D. R. Vennapu, & S. R. Shah, 2021).

Antimicrobial Activities

Research by Rizk, Awheda, & Smida (2019) focused on the synthesis of Schiff base and fused heterocyclic compounds starting from pyrazole derivatives. These compounds exhibited antimicrobial activities against various bacteria and fungi strains, highlighting the impact of halogen atoms in aryl moieties on reaction rates and product yields (Rizk, Awheda, & Smida, 2019).

Potential Anti-cancer Agents

Thomas et al. (2019) synthesized pyrazole derivatives and conducted electronic structure, physico-chemical properties, and docking analysis to assess their potential as anti-cancer agents. The derivatives exhibited significant oscillator strengths, suggesting their utility as photosensitizers in photovoltaic systems (Thomas et al., 2019).

Antimicrobial Potential and Molecular Docking Analysis

A study by Sivakumar et al. (2020) synthesized a novel pyrazole derivative and evaluated its in vitro antimicrobial activity against several bacterial and fungal strains. Molecular docking studies suggested the significance of the Cl atom and carbothioamide group for binding, indicating potential antimicrobial activity (Sivakumar et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The synthesis and study of pyrazole derivatives continue to be an active area of research due to their potential applications in medicinal and pharmaceutical chemistry . Future research may focus on developing more efficient synthesis methods, exploring new biological activities, and improving the safety profile of these compounds .

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-9-5-4-7(6-10(9)14)12-8-2-1-3-11(8)15-16-12/h4-6H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRQAUPRVREONC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

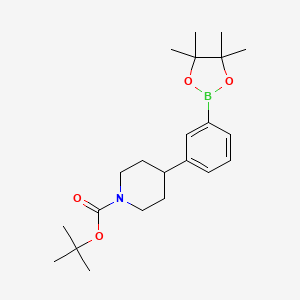

![1-Benzhydryl-4-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}piperazine](/img/structure/B2883944.png)

![4-[benzyl(methyl)amino]-N-[4-(dimethylamino)phenyl]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2883945.png)

![2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2883946.png)

![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)